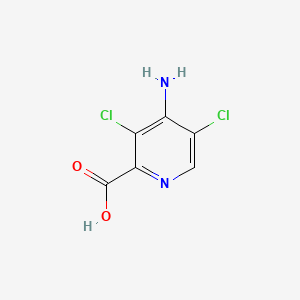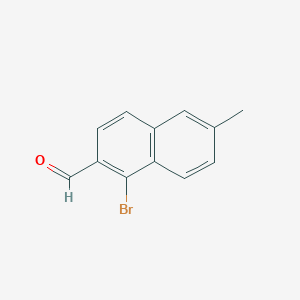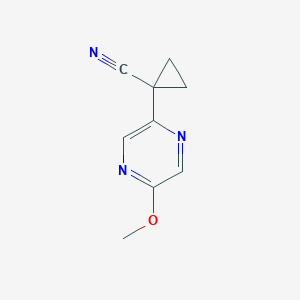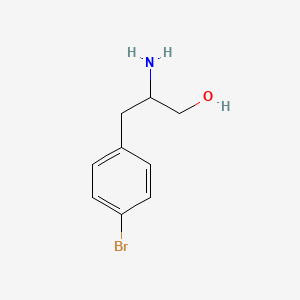
4-Amino-3,5-dichloropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dichloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloropyridine-2-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4,6-triamino-3,5-dinitropyridine with hydrogen peroxide in glacial acetic acid, followed by heating under reflux . Another method involves the use of sodium hydroxide and aqueous sodium formate solutions in a no diaphragm reactor .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of herbicides and pesticides, particularly for controlling broadleaf weeds
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dichloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, it acts as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death . The compound is absorbed by the roots and leaves of plants, where it disrupts normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,6-dichloropyridine-2-carboxylic acid:
Clopyralid: Another pyridine carboxylic acid herbicide used for controlling broadleaf weeds.
Picloram: A herbicide used for controlling woody plants and broadleaf weeds.
Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness
4-Amino-3,5-dichloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a plant growth regulator and its applications in various fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
66280-95-3 |
|---|---|
Fórmula molecular |
C6H4Cl2N2O2 |
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
4-amino-3,5-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-10-5(6(11)12)3(8)4(2)9/h1H,(H2,9,10)(H,11,12) |
Clave InChI |
XARSTRKAGOKHMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate](/img/structure/B13036923.png)
![6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine](/img/structure/B13036924.png)











